1-(1,3-Benzodioxol-5-yl)-1-isopropylurea
Description
1-(1,3-Benzodioxol-5-yl)-1-isopropylurea is a synthetic organic compound featuring a 1,3-benzodioxole moiety linked to an isopropylurea group. The benzodioxole ring (a fused benzene and dioxolane system) is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electronic and conformational properties . The isopropylurea substituent introduces hydrogen-bonding capabilities via its N–H groups, which may influence solubility, crystallinity, and intermolecular interactions.
Properties
CAS No. |
33095-94-2 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)13(11(12)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7H,6H2,1-2H3,(H2,12,14) |
InChI Key |
CHOBLILHXVGGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC2=C(C=C1)OCO2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Conformation
The 1,3-benzodioxole ring’s puckering conformation is critical to its reactivity and interactions. Cremer and Pople’s ring puckering coordinates (amplitude $ q $ and phase angle $ \phi $) provide a quantitative framework for comparing ring geometries .
- 1-(1,3-Benzodioxol-5-yl)butan-1-one (): The dioxolane ring adopts an envelope conformation (C atom displaced from the mean plane), as determined by X-ray crystallography. This conformation minimizes steric strain and is common in small heterocycles .
- 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one (): Structural details are unspecified, but fused benzofuran systems often exhibit planar or slightly puckered rings depending on substituent effects.
- Computational modeling or crystallography would be required to confirm this.
Table 1: Comparison of Benzodioxol Derivatives’ Conformations
*Predicted based on steric and electronic effects of substituents.
Intermolecular Interactions
Hydrogen bonding and van der Waals forces dictate crystal packing and stability.
- 1-(1,3-Benzodioxol-5-yl)butan-1-one (): Exhibits weak C–H⋯O hydrogen bonds (2.5–2.7 Å), forming chains in the crystal lattice. The ketone oxygen acts as an acceptor .
- Hypothetical for Urea Derivative: The urea group’s N–H bonds (donors) and carbonyl oxygen (acceptor) could form stronger N–H⋯O bonds (typical length ~2.0 Å), leading to dense, stable crystal structures. This is consistent with urea derivatives’ higher melting points compared to ketones.
- Benzofuranone derivative (): No hydrogen bonds reported, suggesting dominance of π-π stacking or hydrophobic interactions .
Table 2: Hydrogen-Bonding Patterns
| Compound | Interaction Type | Bond Length (Å) | Network Geometry |
|---|---|---|---|
| Butan-1-one derivative | C–H⋯O | 2.5–2.7 | 1D chains |
| Urea derivative (predicted) | N–H⋯O | ~2.0 | 3D framework |
| Benzofuranone derivative | None reported | — | — |
Physicochemical Properties
Substituents profoundly affect solubility, stability, and reactivity:
- Lipophilicity: The isopropylurea group increases hydrophilicity relative to the ketone or benzofuranone derivatives due to polar N–H groups.
- Melting Point: Urea derivatives typically exhibit higher melting points than ketones (e.g., acetophenone: ~20°C vs. phenylurea: ~150°C) due to stronger intermolecular forces.
- Stability : The electron-withdrawing benzodioxole ring may enhance the urea group’s resistance to hydrolysis compared to aliphatic ureas.
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